1-(1-(4-Chlorophenyl)ethyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLKYXDLZKCALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298551 | |
| Record name | [1-(4-Chlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-47-4 | |
| Record name | [1-(4-Chlorophenyl)ethyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25198-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-Chlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical & Functional Profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine
The following technical guide details the physicochemical, synthetic, and biological profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine , a structural analog of the monoamine oxidase inhibitor (MAOI) Mebanazine.
This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a mechanistic probe and lipophilic scaffold in drug design.
Executive Summary
1-[1-(4-Chlorophenyl)ethyl]hydrazine (CAS: 25198-47-4) is a chiral hydrazine derivative characterized by a 4-chlorophenyl moiety linked to a hydrazine pharmacophore via an ethyl bridge.[1] Structurally, it is the para-chloro analog of Mebanazine (Actomol), a potent but hepatotoxic MAOI used in the 1960s.
The introduction of the chlorine atom at the para-position significantly alters the lipophilicity (LogP) and metabolic stability of the scaffold compared to its parent compound, making it a critical reference standard for Structure-Activity Relationship (SAR) studies involving hydrazine-based enzyme inhibitors.
Structural & Molecular Characterization
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-[1-(4-Chlorophenyl)ethyl]hydrazine |
| Common Name | 4-Chloro-Mebanazine; (1-(4-Chlorophenyl)ethyl)hydrazine |
| CAS Number (Free Base) | 25198-47-4 |
| CAS Number (TFA Salt) | 75333-16-3 |
| SMILES | CC(NN)C1=CC=C(Cl)C=C1 |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
Stereochemistry
The molecule possesses a chiral center at the benzylic carbon (C1 of the ethyl group).
-
Enantiomers: (R)- and (S)-isomers.
-
Biological Relevance: Based on Mebanazine analogs, the (S)-enantiomer typically exhibits superior potency against Monoamine Oxidase (MAO) enzymes due to optimal steric fit within the hydrophobic pocket of the active site.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) derived from the chlorinated hydrazine scaffold.
Solubility & Lipophilicity
The para-chloro substituent exerts a "lipophilic shift," enhancing membrane permeability compared to the unsubstituted phenyl analog.
| Property | Value | Context/Implication |
| LogP (Octanol/Water) | 2.35 ± 0.3 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) efficiently. (Mebanazine LogP ≈ 1.6). |
| pKa (Conjugate Acid) | 7.8 ± 0.2 | The terminal nitrogen ( |
| Water Solubility | Low (Free Base) | < 1 mg/mL. Requires conversion to HCl or TFA salt for aqueous bioassays. |
| Polar Surface Area (PSA) | 38.05 Ų | Favorable for CNS penetration (PSA < 90 Ų is ideal for BBB transport). |
Thermal & Stability Properties
-
Physical State: Viscous oil or low-melting solid (Free Base). White crystalline solid (HCl/TFA salts).
-
Boiling Point: Predicted ~260°C (at 760 mmHg); degrades before boiling if not under vacuum.
-
Oxidation Sensitivity: High. The hydrazine moiety is susceptible to auto-oxidation in air, forming azo compounds or hydrazones.
-
Storage Protocol: Store under Argon/Nitrogen at -20°C.
-
Synthesis & Purification Protocols
Expertise Note: Direct alkylation of hydrazine with alkyl halides often yields poly-alkylated byproducts. The Reductive Amination or Hydrazone Reduction route is the industry standard for high-purity mono-substituted hydrazines.
Route: Hydrazone Reduction (Recommended)
This method minimizes over-alkylation and allows for enantioselective synthesis if chiral catalysts are used.
Step 1: Hydrazone Formation
-
Reagents: 4-Chloroacetophenone (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (solvent), Acetic Acid (cat.).
-
Procedure: Reflux 4-chloroacetophenone with excess hydrazine hydrate in ethanol for 4-6 hours.
-
Workup: Evaporate solvent. The intermediate hydrazone is often an oil; use immediately or purify via short-path distillation.
Step 2: Catalytic Hydrogenation
-
Reagents: Hydrazone intermediate, PtO₂ (Adam's Catalyst) or Pd/C (5%), Ethanol.
-
Conditions: Hydrogen atmosphere (30-50 psi), Room Temperature, 12 hours.
-
Mechanism: The C=N double bond is reduced to the C-N single bond.
-
Purification: Filter catalyst. Acidify filtrate with HCl/Ether to precipitate the 1-[1-(4-chlorophenyl)ethyl]hydrazine hydrochloride salt. Recrystallize from Ethanol/Ether.
Visualization of Synthesis Pathway
Figure 1: Two-step synthesis via hydrazone intermediate. Step 2 requires hydrogenation to prevent azo formation.
Biological & Pharmacological Implications[3][4][5]
Mechanism of Action: MAO Inhibition
Like Mebanazine, this compound acts as a mechanism-based inactivator (suicide substrate) of Monoamine Oxidase (MAO-A and MAO-B).
-
Single Electron Transfer (SET): The hydrazine undergoes oxidation by the FAD cofactor within the MAO active site.
-
Radical Formation: This generates a diazene or radical intermediate.
-
Covalent Adduct: The intermediate forms a covalent N5-flavin adduct, irreversibly disabling the enzyme.
Structure-Activity Relationship (SAR)
-
Chlorine Substituent (Para): Increases lipophilicity (
value), enhancing BBB penetration relative to Mebanazine. It also blocks para-hydroxylation, a major metabolic clearance route for phenyl-alkyl hydrazines, potentially extending the half-life ( ). -
Alpha-Methyl Group: Provides steric bulk that protects the hydrazine from non-specific acetylation (NAT enzymes), preserving activity in vivo.
Toxicity & Metabolic Fate
Warning: Hydrazine derivatives are associated with hepatotoxicity (via radical formation) and hemolysis.
-
Metabolic Pathway:
-
Major: Oxidative deamination to the corresponding alkane (Ethyl-4-chlorobenzene).
-
Toxic: N-oxidation to diazenes, which can generate reactive carbon-centered radicals causing DNA alkylation.
-
Visualization of Metabolic Activation
Figure 2: Mechanism of irreversible MAO inhibition and potential toxicity pathways.
Analytical Characterization (Expected)
For validation of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
1.35 (d, 3H,
, doublet due to CH coupling). -
3.70 (q, 1H, benzylic
). - 7.2-7.4 (m, 4H, aromatic AA'BB' system characteristic of p-substituted benzenes).
-
1.35 (d, 3H,
-
Mass Spectrometry (ESI+):
-
(³⁵Cl) and
(³⁷Cl) in a 3:1 ratio. -
Fragment at
154 (Loss of ) is common for hydrazines.
-
(³⁵Cl) and
References
-
Sigma-Aldrich. (n.d.). [1-(4-Chlorophenyl)ethyl]hydrazine trifluoroacetate Product Sheet. Retrieved from
-
Gilmour, S. J. (1965).[2] "Clinical trial of mebanazine—a new monoamine oxidase inhibitor."[2] The British Journal of Psychiatry, 111(478), 899–902.[2] (Provides baseline SAR for the scaffold).
-
PubChem. (n.d.).[3] Compound Summary: 1-(1-(4-Chlorophenyl)ethyl)hydrazine. National Library of Medicine. Retrieved from
- Tipton, K. F. (1989). "Mechanism of action of monoamine oxidase inhibitors." Acta Psychiatrica Scandinavica, 80(S355), 12-19. (Mechanistic grounding for hydrazine MAOIs).
- ChemAxon. (2025). Calculated Properties for 1-[1-(4-Chlorophenyl)ethyl]hydrazine. (Used for LogP and pKa predictions).
Sources
Technical Guide: Molecular Structure and Reactivity of 1-(1-(4-Chlorophenyl)ethyl)hydrazine
The following technical guide details the molecular structure, synthesis, and reactivity of 1-(1-(4-Chlorophenyl)ethyl)hydrazine , a critical chiral building block in the synthesis of bioactive heterocycles.
Executive Summary
This compound (CAS: 25198-47-4) is an N-alkylated hydrazine derivative featuring a chiral ethyl linkage between a 4-chlorophenyl ring and the hydrazine moiety.[1] Unlike aryl hydrazines (e.g., 4-chlorophenylhydrazine), this compound possesses a nucleophilic nitrogen atom attached to an sp³ hybridized carbon, imparting distinct basicity and reactivity profiles. It serves as a high-value intermediate in the development of pyrazole- and triazole-based pharmaceuticals, particularly for kinase inhibitors and agrochemical fungicides.
| Property | Data |
| IUPAC Name | 1-[1-(4-Chlorophenyl)ethyl]hydrazine |
| CAS Number | 25198-47-4 (Free base) / 75333-16-3 (HCl salt) |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| Chiral Center | C1 of the ethyl group (creates R and S enantiomers) |
| Key Functionality | Bifunctional nucleophile (Primary & Secondary amines) |
Molecular Architecture & Properties[3]
Structural Analysis
The molecule consists of a hydrazine group (-NH-NH₂) tethered to a 4-chlorophenyl ring via a methine bridge (-CH(CH₃)-).
-
Chirality: The benzylic carbon is a stereocenter. In drug development, controlling this stereocenter is vital, as enantiomers of 1-substituted pyrazoles often exhibit differential binding affinities to protein targets (e.g., kinases).
-
Electronic Effects: The para-chloro substituent exerts an inductive electron-withdrawing effect (-I) on the phenyl ring. However, because the hydrazine is separated by a saturated ethyl bridge, the resonance effects of the chlorine atom do not directly delocalize onto the hydrazine nitrogens. This maintains the nucleophilicity of the hydrazine, making it more basic and reactive toward electrophiles compared to its N-aryl counterparts.
Reactivity Profile
-
Nucleophilicity: The terminal nitrogen (N2) is the primary nucleophilic site due to less steric hindrance, while the internal nitrogen (N1) is secondary and more sterically crowded.
-
Basicity: As an alkyl hydrazine, it acts as a weak base (pKa ~ 7-8 for the conjugate acid), capable of forming stable hydrochloride salts (CAS: 75333-16-3).
-
Reducing Nature: Like all hydrazines, it is susceptible to oxidation. It must be stored under inert atmosphere to prevent the formation of azo compounds or hydrazones via reaction with atmospheric oxygen or carbonyl impurities.
Synthesis Strategies
The synthesis of this compound prioritizes the preservation of the chiral center (if starting from chiral materials) and the prevention of over-alkylation.
Primary Route: Reductive Amination (Self-Validating Protocol)
This method is preferred for its scalability and avoidance of poly-alkylation byproducts.
Mechanism:
-
Condensation: 4-Chloroacetophenone reacts with hydrazine hydrate to form the hydrazone.
-
Reduction: The C=N bond is reduced (hydrogenation or hydride reduction) to the C-N single bond.
Figure 1: Step-wise synthesis via reductive amination. This route minimizes the formation of N,N-dialkylated impurities.
Experimental Protocol: Reductive Amination
Note: All steps must be performed in a fume hood due to the toxicity of hydrazine.
-
Hydrazone Formation:
-
Dissolve 4-chloroacetophenone (1.0 eq) in Ethanol (10 vol).
-
Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C. Excess hydrazine prevents azine formation (dimer).
-
Reflux for 4–6 hours. Monitor via TLC (disappearance of ketone).
-
Concentrate in vacuo to remove ethanol and excess hydrazine.
-
-
Reduction:
-
Redissolve the crude hydrazone in Methanol.
-
Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench: Carefully add dilute HCl to destroy excess hydride and adjust pH to ~2.
-
Workup: Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with NaOH (pH > 10) and extract with Dichloromethane.
-
Purification: Distillation under reduced pressure or conversion to HCl salt for crystallization.
-
Reactivity & Applications in Drug Development
The primary utility of this hydrazine is as a dinucleophile for constructing nitrogen-containing heterocycles.
Pyrazole Synthesis (Knorr Pyrazole Synthesis)
Reaction with 1,3-diketones yields 1-substituted pyrazoles. This is the standard workflow for generating libraries of kinase inhibitors.
Reaction Logic: The terminal NH₂ attacks the most reactive carbonyl of the 1,3-diketone, followed by cyclization from the internal NH.
Figure 2: The Knorr Pyrazole Synthesis pathway. Regioselectivity is determined by the steric bulk of the R groups on the diketone.
Application Data: Heterocycle Formation
| Co-Reactant | Product Class | Mechanistic Insight | Application |
| 1,3-Diketones | Pyrazoles | Double condensation; regioselectivity controlled by steric hindrance. | Kinase Inhibitors (e.g., CDK2, p38 MAP) |
| Ethyl Acetoacetate | Pyrazolones | Condensation followed by lactamization. | Analgesic scaffolds |
| Aldehydes | Hydrazones | Schiff base formation. | Stable intermediates for further functionalization |
| Isocyanates | Semicarbazides | Nucleophilic addition to isocyanate carbon. | Urea-mimetic peptidomimetics |
Safety, Stability, and Handling
Toxicology Profile
-
Hydrazine Moiety: Potential carcinogen and skin sensitizer.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.
-
GHS Classification: Irritant (Skin/Eye), Carcinogenicity Category 2 (Suspected).
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen. The free base absorbs CO₂ from air to form carbazates.
-
Temperature: 2–8°C.
-
Form: The Hydrochloride salt (CAS 75333-16-3) is significantly more stable to oxidation and is recommended for long-term storage.
References
-
PubChem. (2025).[2] Hydrazine, (4-chlorophenyl)-, hydrochloride (1:[3][2][4]1) and related structures. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Hydrazone Derivatives and their Cyclization to Pyrazoles. Molecules. Retrieved from [Link]
-
WIPO Patentscope. (2018). WO2018019249 - Process for Continuous Flow Synthesis of 4-Chlorophenylhydrazine Salt.[5] (Note: Mechanistic relevance for hydrazine synthesis). Retrieved from [Link][5]
Sources
- 1. aldlab-chemicals_this compound [aldlab.com]
- 2. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1-(4-chlorophenyl)ethyl]hydrazine hydrochloride 95% | CAS: 75333-16-3 | AChemBlock [achemblock.com]
- 4. nbinno.com [nbinno.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Improving yields in 1-(1-(4-Chlorophenyl)ethyl)hydrazine synthesis reactions
Case ID: SYN-4CPEH-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 1-(1-(4-Chlorophenyl)ethyl)hydrazine
Executive Summary
The synthesis of This compound is a two-stage reductive amination process starting from 4-chloroacetophenone . Users frequently report yield losses due to three specific bottlenecks:
-
Azine Formation: Dimerization during the initial condensation step.
-
Over-Reduction: Cleavage of the N-N bond during the reduction phase.
-
Oxidative Instability: Degradation of the free base hydrazine during workup.
This guide provides field-proven protocols to bypass these failure points.
Part 1: The Synthetic Pathway & Logic
The most reliable high-yield route is the Hydrazone-Reduction Method . Direct alkylation of hydrazine with 1-chloro-1-(4-chlorophenyl)ethane is not recommended due to uncontrollable poly-alkylation.
Workflow Diagram
Caption: Figure 1. Reaction pathway illustrating the critical divergence points where yield is lost to Azine formation or Over-reduction.
Part 2: Module 1 - The Condensation Phase (Hydrazone Formation)
The Issue: The reaction turns bright yellow/orange, and the melting point is higher than expected. Diagnosis: You have formed the Azine (two acetophenone units linked by hydrazine), not the Hydrazone. This occurs when the ketone is in excess relative to hydrazine.
Troubleshooting Protocol
| Variable | Standard Protocol | Optimized Protocol (High Yield) | Mechanism |
| Stoichiometry | 1:1 (Ketone:Hydrazine) | 1:3 to 1:5 (Ketone:Hydrazine) | Le Chatelier’s principle forces equilibrium toward the monomeric hydrazone and prevents the hydrazone from reacting with another ketone. |
| Addition Order | Add Hydrazine to Ketone | Add Ketone to Hydrazine | Ensures the ketone always encounters an excess of hydrazine, suppressing dimer formation. |
| Temperature | Reflux immediately | 0°C Addition | Controls the exotherm; high heat initially favors thermodynamic azine formation. |
| Solvent | Ethanol | Ethanol + Molecular Sieves | Removal of water drives the condensation to completion. |
Q: My intermediate is an oil that won't crystallize. Is this normal? A: Yes. 4-Chloroacetophenone hydrazone can be an oil or a low-melting solid.[1] Do not attempt to distill it at high temperatures, as this promotes disproportionation back into the azine. Proceed directly to the reduction step if purity is >90% by NMR.
Part 3: Module 2 - The Reduction Phase
The Issue: "I obtained the product, but the yield is 30%, and I see 4-chloroethylbenzene in the NMR."
Diagnosis: Over-reduction . The N-N bond is weaker than the C-N bond. Aggressive reducing agents (like
Recommended Reduction Methods
Method A: Sodium Cyanoborohydride (
-
Why: It is selective for the C=N bond at pH 3-4 and leaves the N-N bond intact.
-
Protocol:
-
Dissolve Hydrazone in Methanol.
-
Add a trace of Bromocresol Green indicator (solution should be yellow/green; if blue, add carefully controlled HCl/MeOH).
-
Add
(1.5 eq) portion-wise. -
Critical: Maintain pH ~4 by adding HCl/MeOH dropwise as the reaction proceeds.
-
Result: High retention of the hydrazine functionality.
-
Method B: Catalytic Hydrogenation (
-
Why: Cleaner workup (no boron salts), but risky.
-
Risk: Pd/C often cleaves benzylic C-N bonds or N-N bonds.
-
Optimization: Use Platinum Oxide (
) in Ethanol at low pressure (1-2 atm). Platinum is less aggressive toward N-N bond cleavage than Palladium.
Part 4: Module 3 - Isolation & Stability
The Issue: "The product was pure after extraction, but turned into a brown tar overnight." Diagnosis: Oxidation .[2] Alkyl hydrazines are electron-rich and readily oxidize in air to form azo compounds or radicals.
The "Salt Trap" Solution
Never store the free base. Convert it immediately to the Hydrochloride or Oxalate salt.
Step-by-Step Isolation Protocol:
-
Quench: After reduction, basify with NaOH to pH >12.
-
Extract: Extract with DCM or Ether (keep cold).
-
Dry: Dry organic layer over
(Do not use if acidic residues are present). -
Salt Formation:
-
Cool the organic solution to 0°C.
-
Slowly bubble anhydrous HCl gas OR add 2M HCl in Diethyl Ether.
-
The white precipitate is This compound Hydrochloride .
-
-
Filtration: Filter under Nitrogen/Argon.
FAQ: Rapid Diagnostics
Q1: Can I use Sodium Borohydride (
-
Answer: Generally, No .
is often too reactive and can lead to side reactions or requires harsh activation to reduce the C=N bond effectively in hydrazones. provides the necessary selectivity at acidic pH.
Q2: How do I remove the azine byproduct if it forms?
-
Answer: Azines are much less polar than hydrazines.
-
TLC Check: The azine will run near the solvent front (high Rf), while the hydrazine/hydrazone will be lower.
-
Purification: A quick silica plug filtration washing with Hexane/EtOAc (9:1) will elute the azine. Then switch to DCM/MeOH (9:1) to elute your product.
-
Q3: The final salt is hygroscopic. How do I handle it?
-
Answer: Store in a desiccator with
. For reaction use, weigh it quickly or handle it in a glovebox. If it becomes a goo, recrystallize from Ethanol/Ether.
References & Authority
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on reductive amination mechanisms and azine equilibrium).
-
Newkome, G. R., & Fishel, D. L. "Acetophenone hydrazone."[1] Organic Syntheses, Coll.[1][3] Vol. 6, p. 12 (1988); Vol. 50, p. 102 (1970). Link
-
Key Insight: Defines the 1:3 stoichiometry rule to prevent azine formation.
-
-
Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135-146.
-
Key Insight: Establishes the pH-dependent selectivity for reducing C=N bonds over N-N bonds.
-
-
Day, A. C., & Whiting, M. C. "Acetone Hydrazone." Organic Syntheses, Coll.[1][3] Vol. 6, p. 10 (1988). Link
-
Key Insight: rigorous exclusion of water to prevent disproportionation.[3]
-
Disclaimer: These protocols involve hazardous chemicals (Hydrazine is toxic/carcinogenic; NaBH3CN releases HCN gas if acidified improperly). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1-(1-(4-Chlorophenyl)ethyl)hydrazine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the characterization of 1-(1-(4-Chlorophenyl)ethyl)hydrazine, a substituted hydrazine derivative of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also provide the underlying scientific rationale for the chosen analytical methodologies, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the synergy between different analytical techniques to build a comprehensive and validated structural profile of the target molecule.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule such as this compound, ¹H NMR allows us to probe the distinct electronic environments of the aromatic protons, the chiral methine proton, the methyl protons, and the protons on the hydrazine moiety.
Predicted ¹H NMR Spectral Data for this compound
While an experimental spectrum is the gold standard, in its absence, a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for characterization. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is detailed in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | ~ 7.30 | Doublet (d) | ~ 8.5 | 2H |
| H-3', H-5' (Aromatic) | ~ 7.25 | Doublet (d) | ~ 8.5 | 2H |
| H-1 (Methine) | ~ 4.10 | Quartet (q) | ~ 6.5 | 1H |
| NH & NH₂ (Hydrazine) | 2.0 - 4.0 (broad) | Singlet (s, broad) | - | 3H |
| H-2 (Methyl) | ~ 1.35 | Doublet (d) | ~ 6.5 | 3H |
Causality Behind the Predicted Chemical Shifts and Splitting Patterns:
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted chlorophenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the spectrum (approximately 7.0-7.5 ppm)[1][2]. The protons ortho to the chlorine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the ethylhydrazine group (H-2', H-6') due to the electron-withdrawing nature of chlorine. The coupling between these adjacent aromatic protons results in two doublets, each integrating to two protons[3][4].
-
Methine Proton (H-1): This proton is at a benzylic position and is deshielded by the adjacent aromatic ring, placing its signal around 4.10 ppm. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3)[5].
-
Hydrazine Protons (NH & NH₂): The chemical shift of protons attached to nitrogen atoms is often variable and can be broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their signals are expected to appear as a broad singlet in the range of 2.0-4.0 ppm[6][7].
-
Methyl Protons (H-2): These protons are in a typical aliphatic environment and are expected to resonate upfield around 1.35 ppm. They are coupled to the single methine proton, resulting in a doublet (n+1 rule, where n=1)[5][8].
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. This multi-technique approach provides a self-validating system, enhancing the trustworthiness of the structural assignment.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms. | Provides a carbon framework of the molecule. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key functional groups like N-H and C-Cl bonds. | Does not provide detailed structural connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomeric compounds cannot be distinguished. |
¹³C NMR Spectroscopy
Complementing the ¹H NMR, a ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. We would expect to see distinct signals for the methyl carbon, the methine carbon, the four different aromatic carbons (two substituted and two unsubstituted), and potentially a broad signal for the carbon attached to the hydrazine.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for the rapid identification of key functional groups. For this compound, the IR spectrum would be expected to show characteristic stretching vibrations for the N-H bonds of the hydrazine group in the region of 3300-3500 cm⁻¹[6]. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and the C-Cl stretching frequency would appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides the crucial information of the molecular weight of the compound. For this compound (C₈H₁₁ClN₂), the expected molecular ion peak [M]⁺ would be at m/z 170.06 for the ³⁵Cl isotope and m/z 172.06 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition[6].
Experimental Protocols
To ensure scientific integrity, the protocols described below are detailed and follow established standards in the field.
Synthesis of this compound
A plausible synthetic route to this compound involves the reductive amination of 4-chloroacetophenone with hydrazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloroacetophenone (1 equivalent) in methanol, add hydrazine hydrate (1.5 equivalents) at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (2 equivalents) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Synthetic workflow for this compound.
¹H NMR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Use a standard single-pulse experiment with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Data Analysis: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals and determine the coupling constants.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. youtube.com [youtube.com]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. youtube.com [youtube.com]
- 6. psvmkendra.com [psvmkendra.com]
- 7. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to HPLC Method Development for the Detection of 1-(1-(4-Chlorophenyl)ethyl)hydrazine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(1-(4-Chlorophenyl)ethyl)hydrazine. As a critical intermediate or potential genotoxic impurity in pharmaceutical manufacturing, its accurate detection is paramount. The inherent chemical properties of this molecule—specifically the polar and reactive hydrazine moiety combined with a non-polar chlorophenyl group—present unique analytical challenges.[1][2] Conventional reversed-phase methods often struggle with poor retention, necessitating more advanced chromatographic strategies.[3][4]
This document will compare two fundamentally different, yet powerful, approaches:
-
Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization: A classic and robust strategy that chemically modifies the analyte to enhance its chromatographic behavior and detectability.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A modern technique designed for the direct analysis of polar compounds, offering a streamlined workflow without chemical modification.
We will explore the causality behind the experimental choices for each method, present detailed protocols, and provide comparative data to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
Expert Rationale & Mechanistic Insights
The primary challenge with analyzing this compound using traditional RP-HPLC is its high polarity, which leads to insufficient retention on non-polar stationary phases like C18.[1][3] The analyte often elutes in or near the solvent front, making accurate quantification difficult and susceptible to interference from other polar matrix components.[5]
Pre-column derivatization is a time-tested strategy to overcome this limitation for hydrazine-containing compounds.[6] The core principle is to react the nucleophilic hydrazine group with an aldehyde or ketone to form a larger, more hydrophobic hydrazone. This chemical modification achieves two critical objectives:
-
Enhanced Retention: The resulting hydrazone is significantly less polar than the parent hydrazine, allowing for strong retention on a standard C18 column and enabling the use of conventional reversed-phase mobile phases.[7]
-
Improved UV Detectability: By selecting a derivatizing agent with an extensive chromophore, the molar absorptivity and the wavelength of maximum absorbance (λmax) of the analyte are dramatically increased.[8] This shifts the detection to a longer, more selective wavelength (e.g., >350 nm), minimizing background interference and significantly enhancing sensitivity.[7][8]
For this guide, we select 2-Hydroxy-1-Naphthaldehyde (HNA) as the derivatizing agent. Its extensive conjugated system produces a hydrazone with a strong absorbance in the visible spectrum (~400 nm), far from the typical UV cutoff of many solvents and excipients.[8]
Experimental Protocol: Derivatization & RP-HPLC
1. Derivatization Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Derivatizing Reagent: Prepare a 0.5 mg/mL solution of 2-Hydroxy-1-Naphthaldehyde in methanol.
-
Reaction: In a 2 mL HPLC vial, combine 100 µL of the standard/sample solution, 800 µL of methanol, and 100 µL of the derivatizing reagent.
-
Incubation: Cap the vial and heat at 60°C for 20 minutes to ensure complete reaction.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.
2. RP-HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV-Vis Diode Array Detector (DAD) at 406 nm
Workflow for RP-HPLC with Derivatization
Caption: Workflow for the analysis via pre-column derivatization and RP-HPLC.
Anticipated Performance Data
| Parameter | Result | Justification |
| Retention Time (t R ) | ~7.5 min | The hydrophobic hydrazone derivative is well-retained on the C18 phase. |
| USP Tailing Factor | 1.1 | Good peak symmetry is expected due to strong retention and ideal partitioning. |
| Resolution (R s ) | > 2.0 | Excellent resolution from the excess derivatizing agent and early-eluting impurities. |
| Limit of Detection (LOD) | ~1.0 ng/mL | High sensitivity is achieved due to the strong chromophore of the derivative.[7] |
| Limit of Quantitation (LOQ) | ~3.1 ppm | The method is capable of quantifying the analyte at low impurity levels.[7] |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expert Rationale & Mechanistic Insights
HILIC is an increasingly popular alternative to reversed-phase chromatography for the direct analysis of polar compounds.[9][10] The technique utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[11]
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[9][11] For this compound, its polar hydrazine group facilitates this partitioning, leading to retention without the need for derivatization.
This approach offers several key advantages:
-
Simplicity: Eliminates the extra steps and potential variability of a derivatization reaction.
-
Orthogonal Selectivity: Provides a different separation selectivity compared to RP-HPLC, which can be useful for resolving complex mixtures.
-
MS Compatibility: The high organic content and volatile buffers (e.g., ammonium formate) used in HILIC are ideal for electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced signal intensity.[10]
Experimental Protocol: HILIC
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a mixture of 90:10 Acetonitrile:Water to match the initial mobile phase conditions and ensure good peak shape.
2. HILIC Conditions:
-
Column: Zwitterionic HILIC, 150 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV-Vis Diode Array Detector (DAD) at 225 nm
Workflow for HILIC Method Development
Caption: Streamlined workflow for the direct analysis using HILIC.
Anticipated Performance Data
| Parameter | Result | Justification |
| Retention Time (t R ) | ~5.2 min | The polar analyte is retained by partitioning into the aqueous layer on the stationary phase. |
| USP Tailing Factor | 1.4 | Peak shape can be more sensitive to injection solvent and buffer conditions in HILIC. |
| Resolution (R s ) | > 1.5 | Good resolution from polar impurities is achievable with gradient optimization. |
| Limit of Detection (LOD) | ~15 ng/mL | Sensitivity is lower than the derivatization method due to the weaker native chromophore. |
| Limit of Quantitation (LOQ) | ~50 ng/mL | Suitable for assays but may not reach the low levels required for trace impurity analysis. |
Head-to-Head Comparison and Final Recommendation
The choice between these two powerful HPLC methods depends entirely on the analytical objective, required sensitivity, and available instrumentation.
| Feature | RP-HPLC with Derivatization | HILIC |
| Sensitivity (UV) | Excellent | Moderate |
| Simplicity | Moderate (extra step) | Excellent (direct injection) |
| Robustness | Excellent | Good (requires careful control) |
| Speed | Slower (includes reaction time) | Faster (analytical run time) |
| MS Compatibility | Poor (non-volatile reagents) | Excellent |
| Cost per Sample | Higher (reagent cost) | Lower |
Authoritative Recommendation
-
For routine Quality Control (QC) and trace-level impurity analysis where high sensitivity and robustness are paramount, the RP-HPLC with Pre-column Derivatization method is the superior choice. The significant enhancement in UV response and the reliability of C18 chromatography make it ideal for validated methods in a regulated environment.
-
For research, discovery, and applications requiring coupling with Mass Spectrometry (e.g., metabolite identification, impurity profiling), the HILIC method is highly recommended. Its direct injection workflow simplifies sample preparation, and its inherent compatibility with ESI-MS provides unparalleled identification capabilities. While less sensitive with UV detection, the gains in MS signal often compensate for this.[10]
Ultimately, both methods are scientifically sound and provide reliable means to quantify this compound. The optimal method is the one that best aligns with the specific analytical performance requirements of the laboratory.
References
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Thermo Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
- SIELC Technologies.
- ChemicalBook. (n.d.). This compound.
- Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- Agency for Toxic Substances and Disease Registry. (2017). Analytical Methods for Hydrazines.
- Phenomenex Inc. (2025, August 12). Normal-phase vs.
- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
- Shaik, V. B., & Khagga, M. (2025, August 7).
- Krishna, V. S., & Kumar, D. (2012). Hydrazine determination in sludge samples by high-performance liquid chromatography.
- Sigma-Aldrich.
- The Nest Group, Inc. A PRACTICAL GUIDE TO HILIC.
- LCGC International. (2013).
- Liu, A., et al. (2014). A sensitive and selective method for the determination of hydrazine in pharmaceutical drug substances using HPLC with UV detection after derivatization with 2-hydroxy-1-naphthaldehyde. Journal of Pharmaceutical and Biomedical Analysis, 98, 213-219.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. This compound | 25198-47-4 [amp.chemicalbook.com]
- 3. sepscience.com [sepscience.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. scribd.com [scribd.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nestgrp.com [nestgrp.com]
In-Depth Technical Guide: IR Spectroscopy Analysis of 1-(1-(4-Chlorophenyl)ethyl)hydrazine
Introduction
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of compounds.[1][2][3] By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, thereby elucidating the compound's chemical architecture.[1][3] This guide provides a comprehensive analysis of the functional groups present in 1-(1-(4-Chlorophenyl)ethyl)hydrazine using IR spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, comparing the target molecule with simpler analogues to provide a robust analytical framework.
Molecular Structure and Expected Vibrational Modes
To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure is paramount. The molecule comprises several key functional groups, each with characteristic vibrational frequencies.
Key Functional Groups:
-
Hydrazine (-NH-NH2): This is a primary feature, exhibiting characteristic N-H stretching and bending vibrations.
-
Aromatic Ring (p-substituted chlorophenyl): The benzene ring will show distinct C-H and C=C stretching and bending modes.
-
Alkyl Group (-CH(CH3)-): The ethyl bridge contributes aliphatic C-H stretching and bending vibrations.
-
Chloro-substituted Aryl Group (C-Cl): The carbon-chlorine bond will have a characteristic stretching frequency.
A detailed analysis of these groups allows us to predict the regions of the IR spectrum where we expect to see absorption bands.
Comparative Analysis: Building from Simpler Structures
To appreciate the complexity and nuances of the IR spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules.
-
Hydrazine (H2N-NH2): The simplest hydrazine shows strong, broad N-H stretching bands in the 3400-3300 cm⁻¹ region due to symmetric and asymmetric stretches.[4][5] An N-N stretch is also observed, though it is often weak.[4][6][7]
-
Ethylbenzene (C6H5-CH2CH3): This molecule would exhibit aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[8][9] Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.[8][10][11][12]
-
Chlorobenzene (C6H5-Cl): In addition to the aromatic C-H and C=C bands, chlorobenzene will display a characteristic C-Cl stretching vibration in the fingerprint region.[11][13][14][15]
By understanding the spectra of these fundamental components, we can more accurately assign the absorption bands in our more complex target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation and suitability for a wide range of samples, including solids and liquids.[16][17]
Step-by-Step Methodology
-
Instrument Preparation:
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
With the ATR crystal clean and free of any sample, initiate the background scan. The instrument will collect an interferogram and perform a Fourier transform to generate the background spectrum.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will collect the sample interferogram, perform a Fourier transform, and ratio the resulting spectrum against the previously collected background spectrum. This produces the final absorbance or transmittance spectrum of the sample.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed to identify the key absorption bands and assign them to the corresponding functional groups.
-
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation and Data Summary
The IR spectrum of this compound is expected to show a series of absorption bands corresponding to its various functional groups. The following table summarizes the predicted absorption regions and their assignments.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400 - 3250 | N-H (Hydrazine) | Asymmetric & Symmetric Stretching | Medium-Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |
| 3000 - 2850 | C-H (Alkyl) | Stretching | Medium |
| 1620 - 1580 | N-H (Hydrazine) | Scissoring (Bending) | Medium |
| 1600 - 1450 | C=C (Aromatic) | Ring Stretching | Medium-Strong |
| 1470 - 1430 | C-H (Alkyl) | Bending | Medium |
| 1350 - 1200 | C-N (Aromatic Amine) | Stretching | Strong |
| 1250 - 1000 | C-N (Aliphatic Amine) | Stretching | Medium |
| 900 - 675 | C-H (Aromatic) | Out-of-plane Bending | Strong |
| 850 - 550 | C-Cl (Aryl Halide) | Stretching | Strong |
Detailed Analysis of Key Spectral Regions
-
N-H Stretching Region (3400 - 3250 cm⁻¹): The presence of the hydrazine group (-NH-NH₂) will give rise to characteristic broad absorption bands in this region.[19] The broadening is a result of hydrogen bonding. The primary amine (-NH₂) portion will show two bands corresponding to asymmetric and symmetric stretching, while the secondary amine (-NH-) will show a single band.[19]
-
C-H Stretching Region (3100 - 2850 cm⁻¹): A key diagnostic feature is the distinction between aromatic and aliphatic C-H stretches. The peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl group.[8][9][10][11][20][21][22]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.[1][3][8][23][24]
-
Aromatic C=C Stretching: The bands between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.[8][10][11][12]
-
C-N Stretching: Strong absorptions corresponding to C-N stretching are expected. Aromatic C-N stretches typically appear at a higher frequency (1350-1200 cm⁻¹) than aliphatic C-N stretches (1250-1000 cm⁻¹).[19]
-
C-Cl Stretching: A strong band in the 850-550 cm⁻¹ range is a clear indicator of the carbon-chlorine bond.[8][11][14]
-
Aromatic C-H Out-of-Plane Bending: The strong absorptions between 900 and 675 cm⁻¹ are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The exact position of these bands can provide information about the substitution pattern on the ring.[8][10][11][12]
-
Logical Relationship Diagram
Caption: Relationship between functional groups and IR spectral regions.
Conclusion
The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By systematically analyzing the key absorption bands, particularly in the N-H and C-H stretching regions, as well as the complex fingerprint region, we can confidently identify the presence of the hydrazine, p-chlorophenyl, and ethyl functionalities. This guide has outlined a robust experimental and analytical approach, grounded in the principles of vibrational spectroscopy and supported by comparative data from simpler molecules. For researchers in pharmaceutical development and related fields, this detailed IR analysis serves as a critical tool for structural confirmation and quality control.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 11). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 44(11), 4238–4247. [Link]
-
Durig, J. R., & Clark, J. W. (1968). Infrared and Raman Spectra of Substituted Hydrazines. II. Unsymmetrical Dimethyl Hydrazine. The Journal of Chemical Physics, 48(7), 3216–3225. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 44(11), 4238. [Link]
-
Pharma Knowledge. (2024, July 30). Infrared Spectroscopy: A Complete Guide #pharma #pharmaceuticals #infraredspetroscopy [Video]. YouTube. [Link]
-
Durig, J. R., & Harris, W. C. (1971). Infrared and Raman Spectra of Substituted Hydrazines. III. Symmetrical Dimethylhydrazine. The Journal of Chemical Physics, 55(4), 1735–1750. [Link]
-
University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Interpret Infrared Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
The Infrared and Raman Discussion Group (IRDG). (n.d.). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide. [Image]. Retrieved from [Link]
-
Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462–462. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Hydrazine (N2H4). Retrieved from [Link]
-
McMurry, J. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. scribd.com [scribd.com]
- 16. agilent.com [agilent.com]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 18. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 19. Infrared Spectrometry [www2.chemistry.msu.edu]
- 20. quora.com [quora.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. spcmc.ac.in [spcmc.ac.in]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to the Crystallographic Analysis of 1-(1-(4-Chlorophenyl)ethyl)hydrazine Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solid-State Characterization
In the landscape of pharmaceutical development and materials science, the precise control and understanding of a molecule's three-dimensional structure are paramount. 1-(1-(4-Chlorophenyl)ethyl)hydrazine is a chiral hydrazine derivative that represents a class of building blocks crucial for synthesizing more complex molecules. As with many amine-containing compounds, the freebase may exist as an oil or an amorphous solid, posing significant challenges for purification, stability, and formulation.
The formation of salts is a fundamental strategy to overcome these challenges. By reacting the basic hydrazine with an acid, we can generate a crystalline solid with improved physical and chemical properties, such as enhanced stability, solubility, and bioavailability. Single-crystal X-ray crystallography is the definitive method for elucidating the solid-state structure of these salts, providing unequivocal proof of identity, stereochemistry, and the intricate network of intermolecular interactions that govern the material's properties.
This guide provides a comprehensive framework for the synthesis, salt screening, crystallization, and comparative crystallographic analysis of this compound salts. While public crystallographic data for this specific molecule is not available, this document serves as a practical, in-depth guide for a researcher tasked with this analysis, leveraging established protocols and data from analogous structures to illustrate the process.
Part 1: Synthesis and a Comparative Salt Screening Strategy
The first step in the analysis is the synthesis of the parent compound and the subsequent screening of various acids to identify suitable crystalline salts. The choice of the counter-ion is a critical experimental variable that directly influences the resulting crystal lattice and, consequently, the salt's physicochemical properties.
Synthesis of the Hydrazine Freebase
The synthesis of the parent hydrazine can be approached through established methods, such as the reduction of a corresponding hydrazone, which itself is formed from the condensation of 1-(4-chlorophenyl)ethan-1-one with hydrazine.
Salt Screening: A Comparative Approach
A salt screening study is performed to identify counter-ions that will form stable, crystalline salts. The selection of acids is typically based on their pKa, potential for hydrogen bonding, and regulatory acceptance (e.g., those on the FDA's Generally Recognized As Safe - GRAS list)[1]. A typical screening panel would include inorganic acids (hydrochloric, hydrobromic, sulfuric) and organic acids (tartaric, maleic, succinic).
The primary objective is to identify salts that readily crystallize and are suitable for single-crystal X-ray diffraction. The workflow below illustrates a typical salt screening and characterization process.
Caption: Workflow for Salt Screening and Crystal Growth.
Part 2: A Guide to Crystallization Techniques
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[2]. The choice of method depends on the solubility and stability of the compound. Below is a comparison of common techniques.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Slow Evaporation | A near-saturated solution is left open to the atmosphere, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of supersaturation and nucleation[1]. | Simple setup, requires minimal equipment. | Difficult to control the rate of evaporation; can lead to "showering" of microcrystals. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent control over the rate of crystallization; often yields high-quality crystals. | More complex setup; requires careful selection of solvent/anti-solvent pairs. | Compounds that are sensitive to temperature changes or are available in small quantities. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth. | Good for compounds whose solubility is highly temperature-dependent. | Requires precise temperature control; risk of rapid precipitation if cooled too quickly. | Compounds that are significantly more soluble in hot solvent than in cold. |
| Microbatch Under-Oil | Nanoliter-scale droplets of the aqueous salt solution are dispensed under a layer of inert oil. The oil slowly allows water to evaporate, concentrating the droplet and promoting crystallization[1]. | High-throughput, requires very small amounts of material, ideal for screening many conditions[1]. | Requires specialized liquid handling robotics for best results. | Water-soluble organic salts, particularly in early-stage drug development. |
Part 3: Interpreting Crystallographic Data: A Comparative Framework
Once suitable crystals are obtained and analyzed via single-crystal X-ray diffraction, the resulting data provides a wealth of information. Although data for the title compound's salts are not publicly available, we can use the published structure of a related compound, (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide, to provide a realistic example of the parameters obtained[3].
Below is a hypothetical comparison table for two potential salts of this compound, illustrating how different counter-ions can lead to different crystal packing and structures.
| Parameter | Hypothetical HCl Salt | Hypothetical HBr Salt | Example Data (Related Compound[3]) | Significance of the Parameter |
| Formula | C₈H₁₂Cl₂N₂ | C₈H₁₁BrClN₂·HBr | C₁₇H₁₇Cl₂N₅ | Confirms the chemical composition of the crystal. |
| Formula Weight | 207.10 | 251.56 | 378.27 | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c | Describes the symmetry elements within the unit cell. Orthorhombic P2₁2₁2₁ is chiral and common for resolved chiral molecules. |
| a (Å) | 14.51 | 8.95 | 14.603(2) | Unit cell dimensions along the x, y, and z axes. |
| b (Å) | 24.12 | 12.31 | 24.059(4) | These dimensions define the size and shape of the repeating unit. |
| c (Å) | 10.25 | 15.67 | 10.1380(16) | |
| β (deg) | 93.15 | 90 | 93.141(3) | The angle between the a and c axes (for monoclinic systems). |
| Volume (ų) | 3578 | 1728 | 3556.4(10) | The volume of a single unit cell. |
| Z | 8 | 4 | 8 | The number of molecules in the unit cell. |
| ρcalc (g/cm³) | 1.53 | 1.93 | 1.413 | The calculated density of the crystal; higher density often implies more efficient packing. |
| R₁ (final) | < 0.05 | < 0.05 | 0.0512 | A measure of the agreement between the calculated model and the experimental X-ray data. Lower values indicate a better fit. |
A change from a monoclinic to an orthorhombic system, for instance, indicates a fundamental shift in molecular packing. The denser packing of the hypothetical HBr salt (1.93 g/cm³) compared to the HCl salt (1.53 g/cm³) could translate to greater thermodynamic stability.
Part 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established methodologies in synthetic and crystallographic chemistry.
Protocol 1: Preparation of this compound Hydrochloride
-
Rationale: This protocol uses a common and effective method for forming hydrochloride salts from a freebase using a solution of HCl in an organic solvent to facilitate precipitation and isolation of the anhydrous salt form[4].
-
Dissolve 1.0 g of this compound freebase in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
While stirring at room temperature, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.
-
A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for an additional 30 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the white solid under high vacuum for 4 hours to yield the final hydrochloride salt.
-
Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and determine the melting point.
Protocol 2: General Method for Single Crystal Growth by Slow Evaporation
-
Rationale: Slow evaporation is a straightforward technique to screen for crystallization conditions. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure[5][6].
-
In a small, clean glass vial (e.g., 4 mL), dissolve 10-20 mg of the hydrazine salt in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an acetonitrile/water mixture). Start with 0.5 mL and add more dropwise until the solid is fully dissolved.
-
Loosely cover the vial with foil or a cap with a pinhole. This is a crucial step to control the rate of evaporation—a smaller opening will slow it down, which is often preferable for growing larger, higher-quality crystals.
-
Place the vial in a vibration-free location at a constant temperature (e.g., a quiet corner of a lab bench or in a temperature-controlled incubator).
-
Monitor the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.
-
Once well-formed crystals are observed, carefully remove a suitable crystal from the mother liquor using a loop or a fine needle for X-ray analysis.
Caption: Decision tree for selecting a crystallization method.
Conclusion
The systematic approach of salt screening, followed by a comparative analysis of crystallization techniques, is fundamental to the successful solid-state characterization of novel compounds like this compound. While direct crystallographic data for its salts may not be publicly cataloged, the principles and protocols outlined in this guide provide a robust framework for any researcher in the pharmaceutical or chemical sciences. By carefully selecting counter-ions and crystallization methods, one can produce high-quality single crystals, enabling the definitive structural elucidation by X-ray diffraction. This ultimate analysis provides the critical insights into molecular conformation, packing, and intermolecular interactions that are essential for developing new chemical entities with desired and controlled material properties.
References
-
Atioğlu, Z. et al. (2021). Crystal structure of (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide, C17H17Cl2N5. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), pp.1015-1018. Available at: [Link]
-
Stanton, M. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), pp.2159-2185. Available at: [Link]
- Geisser, B. et al. (2010). Method for salt preparation. US Patent US20100204470A1.
-
Tahir, M. H. et al. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), pp.1017–1023. Available at: [Link]
-
Bhosale, S. H. et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), pp.864-874. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. sptlabtech.com [sptlabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
